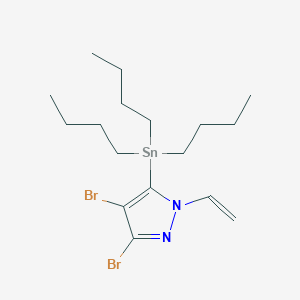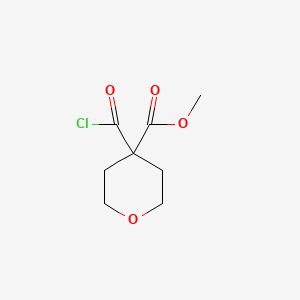![molecular formula C38H29N B14176791 N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline CAS No. 871315-65-0](/img/structure/B14176791.png)
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is an organic compound with the molecular formula C38H29N and a molecular weight of 499.64 g/mol . This compound is known for its complex structure, which includes multiple phenyl groups and an ethenyl linkage. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-diphenylamine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to further reactions to introduce the ethenyl linkage and additional phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce ethyl-substituted compounds .
Wissenschaftliche Forschungsanwendungen
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diphenyl-4-(phenylethynyl)aniline: Similar structure but with an ethynyl linkage instead of an ethenyl linkage.
4,4’-bis[4-(diphenylamino)styryl]biphenyl: Contains additional styryl groups and a biphenyl core.
Uniqueness
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is unique due to its specific combination of phenyl groups and ethenyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
871315-65-0 |
|---|---|
Molekularformel |
C38H29N |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C38H29N/c1-4-10-32(11-5-1)34-24-26-35(27-25-34)33-22-18-30(19-23-33)16-17-31-20-28-38(29-21-31)39(36-12-6-2-7-13-36)37-14-8-3-9-15-37/h1-29H |
InChI-Schlüssel |
XWBUTAQSLPYCMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
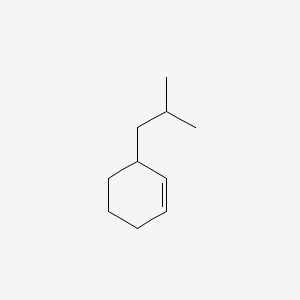

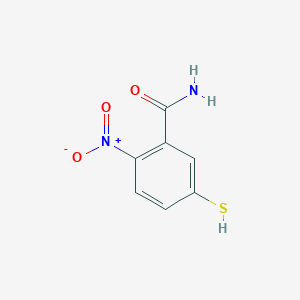
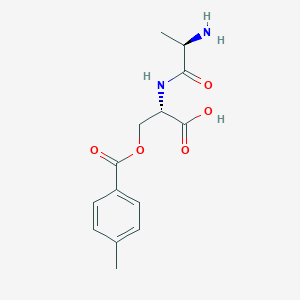
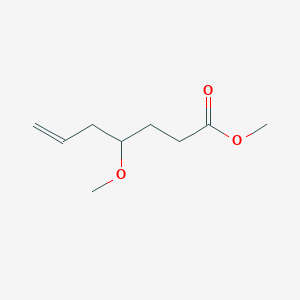
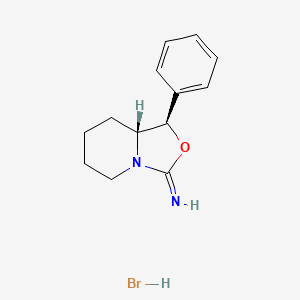
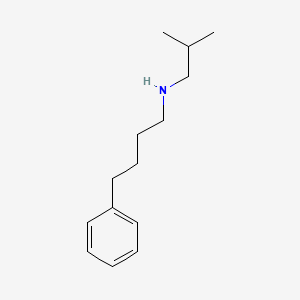
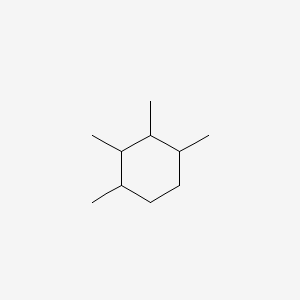
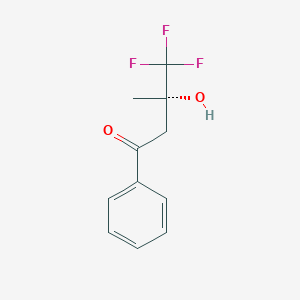
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
